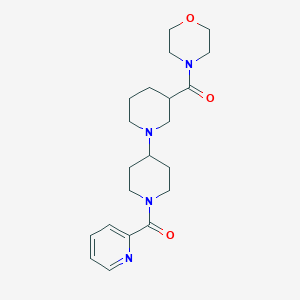![molecular formula C16H21FN4O3 B5350405 N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide](/img/structure/B5350405.png)
N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide, also known as F-PG or MK-0249, is a novel compound that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-4), an enzyme that plays a crucial role in glucose metabolism and insulin secretion. F-PG has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its potential therapeutic applications.
Mechanism of Action
N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide exerts its pharmacological effects by selectively inhibiting DPP-4, an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of GLP-1 and GIP, which stimulate insulin secretion and reduce glucagon release, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It also exhibits anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to reduce oxidative stress and protect against diabetic nephropathy and cardiomyopathy.
Advantages and Limitations for Lab Experiments
The advantages of using N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide in lab experiments include its high potency and selectivity for DPP-4, which allows for precise modulation of incretin hormone levels. However, the limitations of using this compound include its relatively short half-life and potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
For the development of N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide include the evaluation of its safety and efficacy in clinical trials for the treatment of type 2 diabetes, autoimmune diseases, and other metabolic disorders. The potential use of this compound as a diagnostic tool for the early detection of diabetes and other diseases is also an area of active research. Additionally, the development of more potent and selective DPP-4 inhibitors based on the structure of this compound may lead to the discovery of new therapeutic agents for the treatment of metabolic diseases.
Synthesis Methods
The synthesis of N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide involves the reaction of 1-(3-fluorobenzyl)-3-oxo-2-piperazinyl acetic acid with N-methylglycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified by column chromatography to obtain the desired compound in high yield and purity.
Scientific Research Applications
N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It also exhibits anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(methylamino)-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O3/c1-18-15(23)9-20-14(22)8-13-16(24)19-5-6-21(13)10-11-3-2-4-12(17)7-11/h2-4,7,13H,5-6,8-10H2,1H3,(H,18,23)(H,19,24)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSKTPUUKJWRLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5350344.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350348.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5350355.png)
![8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5350360.png)
![2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5350385.png)
![7-(3,5-dimethoxyphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5350391.png)
![6-[(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]pyridazin-3(2H)-one](/img/structure/B5350398.png)
![(1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5350411.png)
![N-(4-acetylphenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5350412.png)
![3-(4-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350422.png)

![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5350432.png)
![3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5350435.png)